molecular formula C17H12ClNO3S2 B2813566 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 324044-65-7

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

Cat. No. B2813566
M. Wt: 377.86
InChI Key: UMQOGTIVADLTEF-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole group, which is a type of heterocyclic compound. Benzothiazoles are known for their broad range of chemical and biological properties . They are found in many important drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure analysis of such compounds is usually done using techniques like FTIR, 1H, 13C-NMR and HRMS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For instance, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria .

Scientific Research Applications

Chlorophenols and Environmental Health

Research on chlorophenols, such as the study on phenoxyherbicides and chlorophenols in New Zealand, has investigated the potential health risks associated with exposure to these chemicals. These studies are essential for understanding the environmental and health impacts of chlorophenol compounds, which could relate to the broader category of chlorophenyl compounds. The findings suggest a need for further studies to conclude whether exposure to these chemicals increases the risk of certain diseases, such as soft tissue sarcoma (Smith et al., 1984).

Benzothiazoles in Consumer Products

Research on benzothiazoles has focused on their occurrence in indoor environments and their potential human exposure through consumer products. One study highlighted the widespread presence of organic corrosion inhibitors (OCIs), including benzotriazole (BTR), benzothiazole (BTH), and benzophenone (BP) derivatives, in indoor dust from various countries, indicating global exposure to these compounds (Wang et al., 2013). Such research underscores the importance of understanding the environmental distribution and health implications of benzothiazole derivatives.

Antimycotic Applications

Although not directly related to "2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate," studies on sertaconazole, a compound with a chlorophenyl component, demonstrate the therapeutic applications of chlorophenyl compounds in treating fungal infections. Sertaconazole has been shown to be effective against Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans, highlighting its role in developing antimycotic therapies (Nasarre et al., 1992; Pedragosa et al., 1992; Umbert et al., 1992).

Future Directions

Benzothiazole derivatives are an active area of research due to their wide range of biological activities. Future research may focus on synthesizing new benzothiazole derivatives and studying their properties and potential applications .

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S2/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-23-17-19-13-3-1-2-4-15(13)24-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQOGTIVADLTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

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